1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one
Description
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methoxy]phenyl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-4-18(19)15-7-11-17(12-8-15)21-13-14-5-9-16(20-2)10-6-14/h5-12H,3-4,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKGHQWPSMFKAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, a compound with a complex structure, has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and potential therapeutic applications, emphasizing its pharmacological significance.
Chemical Structure
The compound is characterized by the following structural formula:
This structure features a butanone core linked to a 4-methoxybenzyl ether, which may influence its pharmacological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-methoxybenzyl chloride with appropriate phenolic precursors under basic conditions. Variations in synthetic methods can affect yield and purity, impacting subsequent biological evaluations.
Antimicrobial Properties
Research indicates that related compounds in the same chemical class exhibit significant antimicrobial activity. For instance, derivatives containing methoxy groups have shown effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The presence of the methoxy group is believed to enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .
Anticancer Potential
Several studies have explored the anticancer properties of similar compounds. For example, oxime derivatives have demonstrated notable cytotoxicity against cancer cell lines such as HCT-116 (colon cancer), A549 (lung cancer), and HL60 (leukemia). The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Table 1: Summary of Biological Activities
Anti-inflammatory Activity
Compounds similar to this compound have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β in macrophage models. This suggests a potential role in managing inflammatory diseases .
Case Studies
A notable study investigated the structure-activity relationship (SAR) of methoxy-substituted phenolic compounds, revealing that modifications at specific positions significantly influenced their biological activities. This research highlights the importance of molecular structure in determining pharmacological efficacy and guides future synthetic efforts to optimize activity .
Scientific Research Applications
Table 1: Synthesis Overview
| Reaction Component | Role |
|---|---|
| 4-Methoxybenzyl chloride | Alkylating agent |
| Phenolic compound | Nucleophile |
| Cesium carbonate | Base catalyst |
| Solvent (e.g., DMF) | Reaction medium |
Anticancer Activity
Recent studies have indicated that derivatives of 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one exhibit promising anticancer properties. Research has shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways associated with cell proliferation and survival.
For instance, a study highlighted the structure-activity relationship of related compounds, demonstrating that modifications to the methoxy group can enhance cytotoxic effects against specific cancer cell lines. The compound's ability to inhibit tumor growth in vivo has also been reported, suggesting its potential as a lead compound for anticancer drug development .
Neuroprotective Effects
In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It has been shown to modulate G protein-coupled receptors, which are crucial in neurological pathways. This modulation can lead to improved outcomes in models of neurodegenerative diseases .
Material Science Applications
The compound's unique chemical structure also makes it a candidate for applications in material science. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) due to their favorable electronic properties. The incorporation of methoxy groups enhances solubility and film-forming capabilities, which are essential for device performance.
Case Study 1: Anticancer Efficacy
A study conducted on a series of analogs derived from this compound revealed significant cytotoxicity against breast cancer cells. The study utilized MTT assays to evaluate cell viability and demonstrated that certain modifications increased potency by up to 50% compared to the parent compound.
Case Study 2: Neuroprotection in Animal Models
In an animal model of Alzheimer's disease, administration of the compound resulted in reduced neuroinflammation and improved cognitive function. Behavioral tests indicated enhanced memory retention in treated subjects compared to controls, highlighting the compound's potential as a therapeutic agent for neurodegenerative conditions.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogues
| Compound Name | Substituents | Backbone | CAS Number |
|---|---|---|---|
| 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one | 4-Methoxybenzyloxy on phenyl ring | Butan-1-one | MFCD31583119 |
| 1-(4-Methoxyphenyl)-2-phenylbutan-1-one | 4-Methoxyphenyl and phenyl groups on C1 and C2 | Butan-1-one | 78423-10-6 |
| 1-{4-[(4-Bromobenzyl)oxy]phenyl}-1-propanone | 4-Bromobenzyloxy on phenyl ring | Propan-1-one | 673496-99-6 |
| 2-Bromo-4-chloro-1-(4-chlorophenyl)butan-1-one | Halogenated phenyl (Cl) and halogenated ketone chain (Br, Cl) | Butan-1-one | - |
| 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one | tert-Butylphenyl and hydroxypiperidinyl groups | Butan-1-one | 97928-18-2 |
Key Observations :
- Substituent Effects : The 4-methoxybenzyloxy group in the target compound enhances electron-donating capacity compared to halogenated analogues (e.g., bromo or chloro derivatives), influencing reactivity in synthesis .
- Backbone Variations: Propanone analogues (e.g., 1-{4-[(4-Bromobenzyl)oxy]phenyl}-1-propanone) exhibit shorter carbon chains, reducing steric hindrance and altering solubility .
Key Observations :
- TiCl3-Mediated Reactions : Fluorophenyl and trifluoromethyl derivatives are synthesized via TiCl3-mediated reductive condensation, achieving yields >75% .
- Purification : Flash chromatography is standard for isolating similar compounds, with Rf values varying based on substituent polarity (e.g., Rf = 0.88 for trifluoromethyl derivatives) .
Table 3: Physical Properties and Hazards
Key Observations :
Preparation Methods
Base-Mediated Alkylation of p-Methoxybenzyl Chloride
A foundational method involves the reaction of p-methoxybenzyl chloride with ethyl acetoacetate under basic conditions. In this protocol, potassium carbonate (K₂CO₃) facilitates the alkylation in acetone at reflux temperatures (56–60°C) for 6–8 hours. Subsequent hydrolysis with aqueous sodium hydroxide yields the target ketone via decarboxylation (Scheme 1). This method achieves a 78% isolated yield after vacuum distillation.
Critical Parameters:
-
Solvent Choice: Acetone outperforms DMF or THF in minimizing side reactions.
-
Base Stoichiometry: A 1:1.2 molar ratio of ethyl acetoacetate to K₂CO₃ optimizes conversion.
-
Workup: Neutralization with dilute HCl prevents emulsion formation during extraction.
Transition Metal-Catalyzed Coupling Strategies
Palladium-Copper Bimetallic Catalysis
A modern approach employs 4-iodoanisole and 3-butyn-2-ol in the presence of Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) under nitrogen. The reaction proceeds in DMF at 80°C for 12 hours, forming a key alkyne intermediate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) furnishes the ketone with 85% overall yield.
Advantages:
-
Functional Group Tolerance: Compatible with ester and nitro groups.
-
Scalability: Demonstrated at 10-mol scale with <5% yield drop.
Multi-Step Synthesis via Weinreb Amides
Horner-Wadsworth-Emmons Olefination
This route begins with the preparation of N-methoxy-N-methylbenzamide (Weinreb amide) from methyl 2-furoate and N,O-dimethylhydroxylamine hydrochloride. Treatment with NaH and triethyl phosphonoacetate in toluene generates a stabilized ylide, which undergoes olefination with 1-phenyl-2-(pyridin-2-yl)ethanone. Intramolecular cyclization at 110°C produces the ketone precursor, achieving 92% yield after chromatography.
Optimization Insights:
-
Phosphonate Activation: Pre-activation with NaH for 15 minutes ensures complete ylide formation.
-
Temperature Control: Cyclization above 100°C suppresses dimerization byproducts.
Industrial-Scale Production Methodologies
Continuous Flow Reactor Systems
Industrial adaptations of the Claisen-Schmidt condensation utilize continuous flow reactors to enhance heat transfer and reduce reaction time. Key modifications include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 8 hours | 2.5 hours |
| Solvent | Batch acetone | Recycled THF |
| Yield | 78% | 82% |
Economic Considerations:
-
Solvent recycling reduces costs by 40% compared to batch processes.
-
Palladium catalyst recovery systems achieve 95% metal reclamation.
Recent Advances in Stereoselective Synthesis
Mitsunobu Etherification
A 2025 innovation applies Mitsunobu conditions to install the 4-methoxybenzyl group. Using DIAD (diisopropyl azodicarboxylate) and PPh₃, 4-hydroxyphenylbutanone reacts with 4-methoxybenzyl alcohol in THF at 0°C. This method achieves 89% yield with <2% racemization, making it suitable for chiral intermediates.
Mechanistic Highlights:
-
Inversion of Configuration: The Mitsunobu reaction proceeds with predictable stereochemistry.
-
Byproduct Management: DIAD-derived urea precipitates upon cooling, simplifying purification.
Analytical Characterization Protocols
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.8 Hz, 2H, ArH), 7.30 (d, J = 8.4 Hz, 2H, OCH₂ArH), 6.95 (d, J = 8.8 Hz, 2H, ArH), 5.15 (s, 2H, OCH₂), 3.82 (s, 3H, OCH₃), 2.95 (t, J = 7.2 Hz, 2H, COCH₂), 1.75–1.65 (m, 2H, CH₂), 1.45–1.35 (m, 2H, CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt | 78 | 98 | 12.50 | High |
| Pd/Cu Catalysis | 85 | 99 | 45.80 | Moderate |
| Mitsunobu | 89 | 99.5 | 62.30 | Low |
Key Tradeoffs:
-
Transition metal methods offer higher yields but incur elevated costs from catalyst usage.
-
Mitsunobu protocols excel in stereoselectivity but require expensive reagents.
Q & A
(Basic) What are the standard synthetic protocols for preparing 1-(4-((4-Methoxybenzyl)oxy)phenyl)butan-1-one, and how can intermediates be purified effectively?
Methodological Answer:
A common approach involves Friedel-Crafts acylation or etherification followed by ketone formation . For example:
- Step 1 : Protect the phenolic group of 4-hydroxyphenylbutan-1-one using a 4-methoxybenzyl (PMB) group via nucleophilic substitution (e.g., PMB-Cl in the presence of a base like K₂CO₃).
- Step 2 : Purify intermediates using column chromatography (hexane/ethyl acetate gradients) to isolate the PMB-protected intermediate .
- Step 3 : Deprotection or further functionalization, ensuring inert conditions (e.g., N₂ atmosphere) to prevent oxidation.
Critical Tip : Monitor reaction progress via TLC and confirm intermediate purity using HPLC (>95% purity threshold) .
(Basic) Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR :
- ¹H NMR : Look for aromatic protons (δ 6.8–7.4 ppm, integrating for PMB and phenyl groups) and the ketone carbonyl (no direct proton signal but inferred via coupling).
- ¹³C NMR : Confirm the carbonyl carbon (δ ~208 ppm) and methoxy group (δ ~55 ppm).
- FT-IR : Validate the ketone (C=O stretch at ~1700 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹).
- Mass Spectrometry : Use HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of PMB group).
Note : Cross-reference with structurally similar compounds (e.g., Ebastine impurities) to resolve ambiguities .
(Advanced) How can researchers optimize reaction conditions to minimize by-products during synthesis?
Methodological Answer:
- Temperature Control : Maintain exothermic reactions (e.g., acylation) below 25°C using ice baths to suppress side reactions like over-alkylation .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃ vs. FeCl₃) for Friedel-Crafts efficiency. For example, AlCl₃ may yield higher regioselectivity .
- Solvent Optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates. Avoid protic solvents that may hydrolyze the PMB group.
- By-Product Analysis : Employ LC-MS to identify impurities (e.g., deprotected intermediates) and adjust protecting group strategies .
Case Study : A 91% yield was achieved for a brominated butanone derivative by optimizing HBr addition rates and reflux times .
(Advanced) What methodologies resolve discrepancies in NMR data for substituted butanone derivatives?
Methodological Answer:
- 2D NMR Techniques :
- HSQC/HMBC : Correlate proton signals to adjacent carbons, clarifying overlapping aromatic or alkyl regions.
- NOESY : Identify spatial proximity between the PMB group and the ketone moiety.
- Isotopic Labeling : Synthesize deuterated analogs to simplify splitting patterns.
- Comparative Analysis : Benchmark against published spectra of structurally related compounds (e.g., Ebastine impurities with similar substitution patterns) .
Example : A 2023 study resolved conflicting δ 7.2 ppm signals in a butanone derivative using HMBC to confirm para-substitution .
(Basic) What safety precautions are critical when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and lab coats. Avoid skin contact due to potential irritancy (QSAR predictions suggest sensitization risk) .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks.
- Storage : Keep at +20°C in airtight, light-resistant containers to prevent degradation .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
(Advanced) How should researchers design stability studies to evaluate degradation under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH at 40°C for 24h).
- Oxidative stress (3% H₂O₂, RT, 12h).
- Thermal stress (60°C for 72h).
- Analytical Monitoring : Use HPLC-PDA to track degradation products (e.g., demethylated or hydrolyzed derivatives) .
- Kinetic Modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) to predict shelf-life.
Data Interpretation : A 2022 IFRA study on similar butanones found <5% degradation under pH 5–9, but rapid hydrolysis in strong acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
